molecular formula C9H12N2 B067128 N1-Cyclopropylbenzene-1,4-diamine CAS No. 170693-31-9

N1-Cyclopropylbenzene-1,4-diamine

Cat. No.: B067128
CAS No.: 170693-31-9
M. Wt: 148.2 g/mol
InChI Key: WDLOEDQOXWKFHS-UHFFFAOYSA-N
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Description

N1-Cyclopropylbenzene-1,4-diamine is an organic compound with the molecular formula C9H12N2 It is a derivative of benzene, where two amino groups are attached to the benzene ring at the 1 and 4 positions, and a cyclopropyl group is attached to the nitrogen atom at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclopropylbenzene-1,4-diamine typically involves the cyclopropylation of benzene-1,4-diamine. One common method is the reaction of benzene-1,4-diamine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-Cyclopropylbenzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of N1-cyclopropyl-4-nitrobenzene-1-amine.

    Reduction: Formation of this compound.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

N1-Cyclopropylbenzene-1,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-Cyclopropylbenzene-1,4-diamine involves its interaction with specific molecular targets. The cyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    N1-Cyclopropylbenzene-1,3-diamine: Similar structure but with amino groups at the 1 and 3 positions.

    p-Phenylenediamine: Lacks the cyclopropyl group and has amino groups at the 1 and 4 positions.

Uniqueness

N1-Cyclopropylbenzene-1,4-diamine is unique due to the presence of the cyclopropyl group, which can significantly alter its chemical and biological properties compared to other benzene diamines.

Properties

IUPAC Name

4-N-cyclopropylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9,11H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLOEDQOXWKFHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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